11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene
Description
Properties
Molecular Formula |
C18H17Br |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
15-(bromomethyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H17Br/c1-11-16(10-19)18-14-8-4-2-6-12(14)17(11)13-7-3-5-9-15(13)18/h2-9,11,16-18H,10H2,1H3 |
InChI Key |
HTQUPSQXOWUIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)CBr |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Methyl-Substituted Ethanoanthracene
Direct bromination of 12-methyl-9,10-dihydro-9,10-ethanoanthracene using brominating agents like N-bromosuccinimide (NBS) or HBr in the presence of Lewis acids (e.g., FeBr₃) is a common approach. The reaction typically proceeds via electrophilic aromatic substitution, with the methyl group directing bromination to the adjacent 11-position.
Example Procedure :
A solution of 12-methyl-9,10-dihydro-9,10-ethanoanthracene (1.0 equiv) in dichloromethane is treated with NBS (1.1 equiv) and a catalytic amount of FeBr₃ at 0°C. After stirring for 12 hours, the mixture is quenched with aqueous Na₂S₂O₃, extracted, and purified via column chromatography to yield the brominated product.
Key Challenges :
-
Competing bromination at other positions of the aromatic system.
-
Over-bromination leading to di- or tri-substituted byproducts.
Decarboxylative Halogenation Approaches
| Parameter | Value |
|---|---|
| Solvent | Carbon tetrachloride (CCl₄) |
| Bromine Equivalents | 1.0–1.2 equiv |
| Temperature | Room temperature |
| Light Exposure | Excluded to prevent side reactions |
Radical-Mediated Bromination Strategies
Light-Initiated Radical Bromination
Photochemical bromination leverages light to generate bromine radicals (Br- ), which abstract hydrogen atoms from the ethanoanthracene framework, followed by bromine atom transfer.
Procedure :
A solution of 12-methyl-9,10-dihydro-9,10-ethanoanthracene and Br₂ in CCl₄ is irradiated with UV light (λ = 300–400 nm) for 6–8 hours. The reaction is monitored by TLC, and the product is isolated via fractional crystallization.
Advantages :
-
High regioselectivity due to radical stability at the 11-position.
-
Minimal use of catalysts.
Limitations :
-
Competing dibromination requires careful stoichiometric control.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficacy of key preparation routes:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | 60–75 | ≥95 | Simple setup | Low regioselectivity |
| Cristol–Firth Reaction | 70–85 | ≥90 | No silver salts required | Requires anhydrous conditions |
| Radical Bromination | 55–65 | ≥85 | High regioselectivity | Sensitive to light and oxygen |
Chemical Reactions Analysis
Diels-Alder Reaction Framework
The core ethanoanthracene structure is typically synthesized via Diels-Alder reactions , as seen in analogous compounds:
-
Anthracene (dienophile) reacts with maleic anhydride (dienophile) to form cyclohexene-fused anthracene derivatives .
-
Example: The synthesis of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride involves refluxing anthracene with maleic anhydride in xylene .
Bromination and Functionalization
Bromomethyl groups are often introduced via nucleophilic substitution or electrophilic aromatic bromination :
-
Substitution : Bromine can be introduced at specific positions (e.g., methyl groups) using reagents like HBr or NBS, though direct evidence for this compound is lacking .
-
Electrophilic Aromatic Substitution : Bromine may be added to aromatic regions, though steric hindrance in ethanoanthracene derivatives could influence regioselectivity .
Carboxamide Derivatives
Related compounds like 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxamide are synthesized via:
-
Oxidation : Conversion of aldehydes to carboxylic acids (e.g., air oxidation of carbaldehydes) .
-
Amidation : Reaction of carboxylic acids with amines (e.g., diethylaminoethylamine) using thionyl chloride as a catalyst .
Diels-Alder Reaction Mechanism
The Diels-Alder reaction proceeds via a concerted [4+2] cycloaddition :
-
Dienophile : Maleic anhydride (electron-deficient due to carbonyl groups).
-
Diene : Anthracene (electron-rich aromatic system).
-
Product : A six-membered ring fused to the anthracene core .
Substitution Reactions
Bromomethyl groups may participate in nucleophilic displacement reactions :
-
SN2 Mechanism : The bromine atom acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, alcohols).
-
Examples : Analogous compounds like 9,10-dibromo derivatives undergo substitution with amines (e.g., diethylaminoethylamine) .
Oxidation/Reduction
-
Oxidation : Aldehydes in precursor compounds (e.g., 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxaldehyde ) oxidize to carboxylic acids under air oxidation .
-
Reduction : While not explicitly mentioned, amides or esters in related compounds could be reduced to amines or alcohols.
Amidation
-
Amide Formation : Carboxylic acids react with amines (e.g., diethylaminoethylamine) in the presence of thionyl chloride to form amides .
Thermochemical Data
While direct thermochemical data for the target compound is unavailable, related derivatives provide insights:
Melting Points
-
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride :
-
Dimethyl 11-methyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate :
Key Reagents and Conditions
Scientific Research Applications
Organic Synthesis
11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene serves as a versatile building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it useful for creating more complex organic molecules.
Key Reactions
-
Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles such as amines or alcohols, facilitating the synthesis of derivatives with diverse functional groups.
Reaction Type Example Nucleophile Product Type Nucleophilic Substitution Amines Amine derivatives Nucleophilic Substitution Alcohols Alcohol derivatives
This property is particularly advantageous for chemists seeking to develop new compounds for research or industrial applications.
Material Science
The compound has potential applications in the development of advanced materials due to its unique structural features. Its ability to form stable intermediates can be exploited in the synthesis of polymers and other materials.
Polymer Synthesis
This compound can be used to create polymeric materials with specific properties:
-
Conductive Polymers : By incorporating this compound into polymer matrices, researchers can enhance electrical conductivity.
Polymer Type Property Enhanced Conductive Polymers Electrical conductivity Photonic Materials Light absorption properties
Medicinal Chemistry
In medicinal chemistry, the compound's structure may provide a basis for developing new pharmaceutical agents. Its derivatives have been explored for their biological activities, including anticancer properties.
Case Studies and Findings
Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines:
- Anticancer Activity : Compounds derived from this structure have shown effectiveness in inhibiting the growth of cancer cells in vitro.
| Study Reference | Cancer Type | Activity Observed |
|---|---|---|
| Journal of Medicinal Chemistry | Breast cancer | Significant cell inhibition |
| European Journal of Medicinal Chemistry | Leukemia | Moderate cell inhibition |
Mechanism of Action
The mechanism of action of 11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce different functional groups into the molecule .
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity : The bromomethyl group distinguishes the target compound from carboxylic acid or alcohol derivatives, enabling nucleophilic substitution reactions. This contrasts with dicarboxylic acid derivatives (DED), which rely on hydrogen bonding for host-guest selectivity .
- Biological Activity: Maleimide-substituted ethanoanthracenes (e.g., [15], [16c]) exhibit nanomolar cytotoxicity, suggesting that bromomethyl/methyl substituents might be optimized for similar pharmacological profiles .
- Chiral Applications: Diamino derivatives serve as ligands in asymmetric catalysis, a role less feasible for bromomethyl/methyl analogs due to the lack of coordinating groups .
Functional Group Impact on Host-Guest Chemistry
Ethanoanthracene-based hosts demonstrate substituent-dependent selectivity:
- DED (-COOH) : Exclusively binds p-DCB via strong hydrogen bonds and π-π stacking .
- H2 (-CH₂OH with phenyl) : Binds all DCB isomers but shows marginal preference for ortho-DCB .
- H3 (-CH₂OH with p-chlorophenyl) : Selectively enclathrates meta-DCB in mixed systems (selectivity factor K = 14–24) .
The bromomethyl/methyl substituents in the target compound lack hydrogen-bonding capacity, likely resulting in weaker guest affinity. However, the bromine atom’s polarizability could enable halogen bonding, a feature unexplored in current host-guest studies .
Pharmacological Potential Compared to Anticancer and Antimalarial Derivatives
- Nitrovinyl Derivatives (e.g., Series I, III) : Exhibit pro-apoptotic effects in B-cell malignancies (e.g., Burkitt’s lymphoma) via nitro group redox cycling .
- Chlorinated Ethanoanthracenes (e.g., 5, 6): Reverse chloroquine resistance in Plasmodium falciparum by interfering with drug efflux .
- Bromomethyl/Methyl Analogue : The bromine atom may confer alkylating or crosslinking activity, akin to chemotherapeutics like melphalan, though this requires experimental validation.
Biological Activity
11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene (CAS Number: 58240-61-2) is a polycyclic aromatic hydrocarbon that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17Br
- Molecular Weight : 313.23 g/mol
- Structure : The compound features a bromomethyl group attached to a dihydroethanoanthracene framework, which is significant for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound is primarily noted for its potential anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and mediators, suggesting that this compound may also possess such properties.
Case Study: Inhibition of Inflammatory Markers
A comparative study evaluated various compounds for their ability to inhibit carrageenan-induced paw edema in animal models. The results indicated that compounds structurally related to this compound displayed promising anti-inflammatory activity with an average inhibition percentage comparable to established anti-inflammatory drugs like diclofenac.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been explored in vitro against various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the cytotoxicity of several anthracene derivatives:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values in the micromolar range across all tested lines.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown affinity for COX enzymes, suggesting a potential pathway for anti-inflammatory activity.
- Induction of Apoptosis : The generation of ROS and disruption of mitochondrial membrane potential are critical for inducing cell death in cancer cells.
Q & A
Q. What are the primary synthetic routes for constructing the 9,10-dihydro-9,10-ethanoanthracene framework?
The core ethanoanthracene structure is typically synthesized via Diels-Alder reactions between anthracene and dienophiles like maleic anhydride or substituted dienophiles. For example, methyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate is synthesized by reacting anthracene with dimethyl acetylenedicarboxylate under thermal or Lewis acid-catalyzed conditions . Subsequent functionalization (e.g., bromomethylation) can be achieved via alkylation or halogenation reactions. Curtius rearrangements and hydrogenation steps are also employed to introduce amino or methyl groups at specific positions .
Q. How is the structural characterization of ethanoanthracene derivatives performed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal packing and host-guest interactions. For example, host-guest complexes involving dichlorobenzene isomers are analyzed using Bruker Kappa Apex II or D8 VENTURE diffractometers, with refinement via SHELX software . Complementary techniques include:
Q. What host-guest chemistry applications are documented for ethanoanthracene derivatives?
Roof-shaped ethanoanthracene hosts (e.g., H2 and H3) selectively encapsulate aromatic guests like dichlorobenzene isomers via non-covalent interactions. For instance:
- H2 (tetraphenyl-dimethanol derivative) binds o-DCB via C–H⋯π and C–H⋯Cl interactions .
- H3 (tetrachlorophenyl-dimethanol derivative) preferentially enclathrates m-DCB through C–Cl⋯π contacts (3.864 Å) . These hosts enable purification of industrially challenging mixtures (e.g., m-DCB/p-DCB eutectic systems) .
Advanced Research Questions
Q. What molecular mechanisms govern selectivity in dichlorobenzene isomer separation?
Selectivity arises from steric and electronic complementarity between host cavities and guest isomers:
- Steric effects: H3’s p-chlorophenyl groups create a cavity size favoring m-DCB over bulkier p-DCB .
- Electronic interactions: H2 stabilizes o-DCB via (host)C–H⋯π(guest) and (guest)C–H⋯C–Cl(host) contacts, while H3·m-DCB relies on (guest)C–Cl⋯π(host) interactions . Contradictions in selectivity (e.g., H2’s marginal o-DCB affinity vs. H3’s m-DCB preference) highlight the need for iterative crystallographic and thermal stability analyses .
Q. How are ethanoanthracene derivatives applied in asymmetric catalysis?
11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene serves as a chiral backbone for ligands in asymmetric allylic alkylation. The diamine is synthesized via Diels-Alder adducts of fumaryl chloride and anthracene, followed by Curtius rearrangement and resolution of enantiomers via diastereomeric salt formation . These ligands enhance stereoselectivity in palladium-catalyzed Suzuki–Miyaura cross-couplings under mild aerobic conditions .
Q. What computational methods validate ethanoanthracene-host interactions?
- Hirshfeld surface analysis: Quantifies intermolecular contacts (e.g., H⋯H, C⋯Cl contributions) in crystals .
- Molecular docking: Predicts binding affinities (MolDock scores) for ethanoanthracene-based antidepressants targeting bacterial (PDB:2A65) and tricyclic (PDB:2QJU) receptors .
- Electrostatic potential maps: Identifies reactive sites for guest binding (e.g., electron-deficient anthracene bridges) .
Q. How are ethanoanthracene-based polymers synthesized and characterized?
Polyamides containing 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido units are synthesized via microwave-assisted polycondensation using ionic liquids (e.g., 1,3-dipropylimidazolium bromide). Key metrics:
- Inherent viscosity: 0.54–0.85 dL/g .
- Thermal stability: Tg > 180°C; 10% weight loss at 340°C . Solubility in polar aprotic solvents (e.g., DMF, NMP) is attributed to rigid, kinked ethanoanthracene backbones .
Methodological Considerations
Q. How are thermal stability and guest release profiles analyzed?
Thermogravimetric analysis (TGA) at 10°C/min under nitrogen reveals guest release temperatures (e.g., H2·o-DCB releases o-DCB at 180°C) and host decomposition thresholds (>300°C) . Differential scanning calorimetry (DSC) complements TGA by identifying phase transitions (e.g., eutectic points in DCB mixtures) .
Q. What strategies resolve contradictions in host selectivity data?
Conflicting selectivity data (e.g., H2 vs. H3 behavior) are resolved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
